Cas no 35470-76-9 ((1alpha,2beta,4aalpha,4bbeta,10beta)-10-formyl-2-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid)

(1alpha,2beta,4aalpha,4bbeta,10beta)-10-formyl-2-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid structure
35470-76-9 structure
Product Name:(1alpha,2beta,4aalpha,4bbeta,10beta)-10-formyl-2-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Numero CAS:35470-76-9
MF:C20H28O4
MW:332.433926582336
CID:1471088
PubChem ID:443446
Update Time:2025-04-20

(1alpha,2beta,4aalpha,4bbeta,10beta)-10-formyl-2-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1alpha,2beta,4aalpha,4bbeta,10beta)-10-formyl-2-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
    • Gibberellin A14 aldehyde
    • Gibberellin A14-aldehyde
    • 35470-76-9
    • (1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
    • Q27110161
    • CHEBI:29589
    • (1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-4-carboxylic acid
    • 10beta-formyl-2beta-hydroxy-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha-carboxylic acid
    • LMPR0104170010
    • DTXSID70332087
    • Inchi: 1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1
    • Chiave InChI: YMDYUWHAQBYOMU-HYAYUQHRSA-N
    • Sorrisi: [C@H]12[C@@]3(CC[C@@H]([C@]([C@H]3[C@H](C=O)[C@@]31CC([C@@H](C3)CC2)=C)(C(=O)O)C)O)C

Proprietà calcolate

  • Massa esatta: 332.199
  • Massa monoisotopica: 332.199
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 627
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.081
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 496.5°C at 760 mmHg
  • Punto di infiammabilità: 268.2°C
  • Indice di rifrazione: 1.575
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.